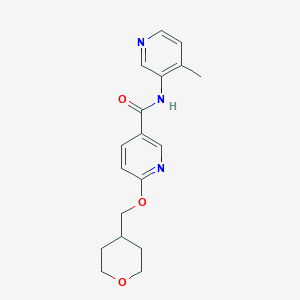

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-methylpyridin-3-yl group and a tetrahydro-2H-pyran-4-ylmethoxy group, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

- **

Activité Biologique

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, with CAS number 2034279-25-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2034279-25-7 |

This compound functions primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. Inhibition of NNMT has been linked to various therapeutic effects, including potential anti-cancer properties and modulation of metabolic pathways associated with obesity and diabetes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human NNMT (hNNMT). For instance, in enzymatic assays, it showed an IC₅₀ value of approximately 3.177 μM, indicating effective inhibition at low concentrations . In cell-based assays using HEK293 cells, the compound maintained its inhibitory efficacy, with IC₅₀ values reported at 2.81 μM and 1.97 μM for different analogs derived from similar structures .

Case Studies

- Cancer Research : A study explored the role of NNMT inhibitors in cancer cell lines, revealing that compounds similar to this compound could reduce cell viability in various cancer types by modulating metabolic pathways .

- Metabolic Disorders : Another investigation assessed the impact of NNMT inhibition on metabolic disorders, showing that the compound could potentially improve insulin sensitivity and reduce fat accumulation in adipocytes .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at specific positions can enhance or diminish its biological activity. The presence of electron-withdrawing groups at the 4-position has been shown to correlate with increased inhibitory potency against hNNMT . This insight is crucial for the design of more potent derivatives.

Propriétés

IUPAC Name |

N-(4-methylpyridin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-4-7-19-11-16(13)21-18(22)15-2-3-17(20-10-15)24-12-14-5-8-23-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDUZLRLLBRODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.